molecular formula C19H22N2O4S B14920076 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B14920076
M. Wt: 374.5 g/mol
InChI Key: BLWJANNPJXWILQ-UHFFFAOYSA-N
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Description

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic piperazine derivative offered as a high-purity chemical building block for medicinal chemistry and drug discovery research. The piperazine ring is a privileged scaffold in pharmaceutical development, featured in numerous FDA-approved drugs and experimental compounds due to its favorable physicochemical properties and ability to contribute to key molecular interactions . Specifically, the presence of a sulfonyl group attached to the piperazine nitrogen is a recognized structural motif in bioactive molecules, with some analogs demonstrating notable biological activities . Researchers utilize this compound as a versatile intermediate to explore structure-activity relationships (SAR), particularly in the development of new therapeutic agents. Piperazine-based compounds are frequently investigated for a wide spectrum of pharmacological activities, including as potential anticancer agents and as ligands for central nervous system targets, such as sigma receptors . The structural features of this compound—incorporating a benzylsulfonyl group, a piperazine core, and a phenoxyacetyl moiety—make it a valuable template for constructing more complex chemical entities in a research setting. This product is intended for research and development applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H22N2O4S/c22-19(15-25-18-9-5-2-6-10-18)20-11-13-21(14-12-20)26(23,24)16-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

BLWJANNPJXWILQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound featuring a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety. It is of interest in medicinal chemistry for its potential biological activities and applications in drug development.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Potential applications of this compound include interacting with biological targets, which is crucial for understanding its mechanism of action.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure SimilaritiesUnique Features
1-(4-Fluorobenzyl)piperazineContains a piperazine ring and benzene substituentsFluorine substitution may enhance lipophilicity
N-BenzylpiperazineSimilar piperazine coreLacks sulfonamide functionality
2-PhenoxyethanolShares phenoxy groupSimpler structure without piperazine ring

The uniqueness of this compound lies in its combination of a sulfonamide group with a piperazine structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential antioxidant and neuroprotective activities further distinguish it as a candidate for drug development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

The activity and physicochemical properties of Compound X can be contextualized by comparing it to analogs with modifications in:

  • Sulfonyl/benzoyl substituents on the piperazine ring.
  • Phenoxy vs. other aryloxy groups in the ethanone side chain.
  • Additional functional groups (e.g., tetrazole, indole, or halogen substituents).
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name/ID Key Substituents Biological Activity/Properties Synthesis Yield (%) Melting Point (°C) References
Compound X 4-(Benzylsulfonyl)piperazine, 2-phenoxyethanone 50.1% BChE inhibition at 100 µM Not reported Not reported
7e () 4-(4-Methoxyphenyl)sulfonyl, tetrazolylthio Antiproliferative activity (preliminary) Not reported 131–134
7f () 4-(Trifluoromethylphenyl)sulfonyl, tetrazolylthio Antiproliferative activity (preliminary) Not reported 165–167
QD10 () 4-(3-(4-Benzoylphenoxy)propyl)piperazine Dual histamine H3 receptor ligand with antioxidant properties 62 148.4–151.4
UDO () Pyridine-ethanone, trifluoromethylphenyl-piperazine CYP51 enzyme inhibition (anti-Trypanosoma cruzi activity) Not reported Not reported
3a–k () Thiazolylhydrazone, 4-fluorophenylpiperazine Acetylcholinesterase (AChE) inhibitory activity 85–89 Not reported
Compound 2 () 1H-Indol-3-ylmethyl-piperazine, 2-phenoxyethanone 50.1% BChE inhibition at 100 µM (similar to Compound X) Not reported Not reported
Compound 4 () Benzylpiperidine, phenylethanol 79.5% BChE inhibition at 100 µM (higher than Compound X) Not reported Not reported

Key Findings from Comparative Studies

Impact of Sulfonyl vs. Benzoyl Groups :

  • Compounds with 4-(trifluoromethylphenyl)sulfonyl groups (e.g., 7f) exhibit higher melting points (165–167°C) compared to methoxy-substituted analogs (131–134°C), suggesting enhanced crystallinity due to electron-withdrawing substituents .
  • In contrast, benzoyl-containing derivatives like QD10 show dual activity (H3 receptor antagonism and antioxidant effects), highlighting the role of aryl ketones in multi-target engagement .

Role of the Phenoxy Group: Compound X and its analog Compound 2 () share a phenoxy-ethanone moiety, which correlates with moderate BChE inhibition. However, Compound 4 (with a benzylpiperidine-phenylethanol structure) achieves superior inhibition (79.5%), suggesting that rigid aromatic systems enhance target binding .

Halogen and Heterocyclic Modifications: Thiazolylhydrazone derivatives () demonstrate potent AChE inhibition, attributed to the thiazole ring enhancing π-π stacking with the enzyme’s catalytic site .

Methodological Insights

  • Virtual Screening : Compound X was identified via pharmacophore-based screening of the ZINC database, emphasizing computational methods in drug discovery .
  • Synthetic Feasibility : Derivatives like QD10 and UDO were synthesized in moderate yields (18–62%), reflecting challenges in piperazine functionalization .

Biological Activity

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety, which contributes to its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : It acts as an inhibitor for various PTPs, which are critical in regulating cellular signaling pathways. This inhibition can lead to altered cell proliferation and differentiation .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
  • Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Protein Tyrosine Phosphatase InhibitionInhibits PTPs, affecting cellular signaling pathways.
AntimicrobialExhibits activity against various bacterial strains.
CytotoxicityInduces apoptosis in cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Cancer Cell Line Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in antibiotic development.
  • Inflammatory Response Modulation : A recent investigation assessed the anti-inflammatory properties of the compound in a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-benzylsulfonylpiperazine) with 2-phenoxyethyl halides under basic conditions (e.g., K2_2CO3_3 in acetonitrile, reflux) . Optimization includes:
  • Temperature Control : Lower temperatures (e.g., 0–25°C) minimize side reactions like hydrolysis of the sulfonyl group.
  • Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. For example, single-crystal studies at 113 K (mean σ(C–C) = 0.002 Å) confirm the planarity of the benzylsulfonyl group and piperazine ring conformation .
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., phenoxy CH2_2 at δ 4.5–5.0 ppm) and confirm substitution patterns.
  • IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm1^{-1}) and carbonyl C=O (~1700 cm1^{-1}) .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the benzylsulfonyl group influence the compound’s electronic properties and reactivity compared to other sulfonamide derivatives?

  • Methodological Answer : The benzylsulfonyl group is electron-withdrawing, activating the piperazine nitrogen for nucleophilic substitution. Computational studies (e.g., DFT at B3LYP/6-31G*) can model:
  • Charge Distribution : Sulfonyl groups increase electrophilicity at the carbonyl carbon.
  • Reactivity Trends : Compare with methylsulfonyl or tosyl analogs using Hammett σ constants to predict substitution rates .

Q. What strategies resolve contradictions in reported biological activities of piperazine-based sulfonamides?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines to differentiate intrinsic activity from cytotoxicity.
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing phenoxy with benzofuran) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone) to identify trends in sulfonyl group effects .

Q. How can computational methods predict the compound’s metabolic stability and potential drug-drug interactions?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.8), CYP450 inhibition, and bioavailability.
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., sulfonyl cleavage) .

Q. What experimental designs are recommended for studying the compound’s role in modulating protein-ligand interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to target proteins (e.g., kinases or GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes to infer binding mechanisms.
  • Mutagenesis Studies : Identify critical residues by altering piperazine-binding pockets in recombinant proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer :
  • Parameter Screening : Systematically vary reaction parameters (solvent polarity, base strength) using Design of Experiments (DoE) software.
  • By-Product Identification : Use LC-MS to detect intermediates (e.g., hydrolyzed sulfonamides) and adjust reaction conditions (e.g., anhydrous solvents) .

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